![molecular formula C20H25N3O3 B1671799 Imoxiterol CAS No. 88578-07-8](/img/structure/B1671799.png)
Imoxiterol
描述
依莫特罗,也称为 RP 58802B,是一种由制药公司罗杰·贝隆实验室(Laboratoire Roger Bellon S.A.)获得专利的苯并咪唑衍生物。它是一种长效 β-肾上腺素受体激动剂。 在临床前模型中,雾化依莫特罗在麻醉豚鼠中能快速起效并持续抑制组胺诱发的支气管痉挛 .
准备方法
合成路线和反应条件
依莫特罗的合成涉及形成苯并咪唑核心结构。具体的合成路线和反应条件属于专有技术,在公开文献中并未广泛公开。 合成苯并咪唑衍生物的一般方法通常涉及在酸性条件下,邻苯二胺与羧酸或其衍生物缩合。
工业生产方法
目前没有公开资料详细介绍依莫特罗的工业生产方法。通常,药物化合物的规模化合成需要优化反应条件、纯化工艺和质量控制措施,以确保一致性和有效性。
化学反应分析
反应类型
依莫特罗会发生各种化学反应,包括:
氧化: 依莫特罗在特定条件下可被氧化,形成氧化衍生物。
还原: 还原反应可以改变苯并咪唑核心或其他官能团。
取代: 取代反应可以在苯并咪唑环上的不同位置发生,形成不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂。反应条件因所需转化而异,包括温度控制、溶剂选择和 pH 调节。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可以产生各种取代苯并咪唑化合物。
科学研究应用
Scientific Research Applications
- Pharmacological Studies : Imoxiterol has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin receptors. Research indicates that it may act as a selective serotonin reuptake inhibitor, which could be beneficial in treating conditions such as depression and anxiety disorders.
- Anti-inflammatory Properties : Studies have suggested that this compound exhibits anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. Its mechanism may involve the modulation of pro-inflammatory cytokines.
- Cancer Research : Preliminary research indicates that this compound may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Pharmacological Effects of this compound
Case Studies
-
Case Study 1: Antidepressant Activity
- A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors when administered over a four-week period. Behavioral assays indicated improved mobility and reduced immobility time compared to control groups.
-
Case Study 2: Anti-inflammatory Effects
- In vitro studies using lipopolysaccharide-stimulated macrophages showed that this compound treatment resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential utility in managing chronic inflammatory conditions.
-
Case Study 3: Cancer Cell Apoptosis
- Research published in a peer-reviewed journal highlighted the ability of this compound to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, providing insights into its possible role as an adjunct therapy in oncology.
作用机制
依莫特罗通过作为 β-肾上腺素受体激动剂发挥作用。它与靶细胞表面的 β-肾上腺素受体结合,导致腺苷酸环化酶激活,环状腺苷一磷酸 (cAMP) 水平升高。 这种激活导致气道平滑肌细胞松弛,减少支气管痉挛,改善气流 .
相似化合物的比较
类似化合物
与依莫特罗类似的化合物包括其他 β-肾上腺素受体激动剂,如:
沙丁胺醇: 一种短效 β-肾上腺素受体激动剂,用于治疗哮喘。
福莫特罗: 一种长效 β-肾上腺素受体激动剂,具有类似的作用机制。
沙美特罗: 另一种长效 β-肾上腺素受体激动剂,用于治疗哮喘和 COPD。
独特性
依莫特罗的独特之处在于其长效性质和特定的化学结构,这使其能够快速起效并延长作用时间。 这使其特别适用于临床前模型,用于研究呼吸系统疾病和开发新的治疗剂 .
生物活性
Imoxiterol, also known as RP 58802B, is a synthetic compound classified as a β-adrenergic agonist . Its biological activity primarily involves interaction with β-adrenergic receptors, which play a crucial role in various physiological processes including cardiovascular function, respiratory response, and metabolic regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
This compound acts as an agonist at β-adrenergic receptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, it activates downstream signaling pathways that lead to various physiological responses:
- Increased Heart Rate : Activation of β1 receptors in the heart enhances cardiac output by increasing heart rate and myocardial contractility.
- Bronchodilation : Stimulation of β2 receptors in the bronchial smooth muscle leads to relaxation and dilation of airways, making it beneficial in respiratory conditions such as asthma.
- Metabolic Effects : It influences glucose metabolism and lipolysis through β-adrenergic signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound includes its potency and selectivity for β-adrenergic receptors. The IC₅₀ value for this compound indicates its effectiveness in activating these receptors:
Parameter | Value |
---|---|
Compound Name | This compound (RP 58802B) |
Type | β-adrenergic agonist |
IC₅₀ (β-adrenergic) | Data not specified |
Study on Cardiovascular Effects
A study conducted by researchers examined the cardiovascular effects of this compound in animal models. The results indicated that administration of this compound led to significant increases in heart rate and cardiac output compared to control groups. This effect was attributed to its action on β1 receptors.
Respiratory Function Improvement
In another investigation focusing on respiratory function, this compound demonstrated bronchodilatory effects in models of induced bronchoconstriction. The compound effectively reduced airway resistance and improved airflow, indicating potential therapeutic applications in asthma management.
Metabolic Impact
Research has also explored the metabolic implications of this compound. It was found to enhance lipolysis and improve glucose tolerance in animal models, suggesting a role in metabolic disorders such as obesity and type 2 diabetes.
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
- Cardiovascular Effects : Increases heart rate and cardiac output through β1 receptor activation.
- Respiratory Effects : Induces bronchodilation via β2 receptor stimulation.
- Metabolic Effects : Enhances lipolysis and glucose metabolism.
属性
IUPAC Name |
4-[2-[4-(benzimidazol-1-yl)butan-2-ylamino]-1-hydroxyethyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14(9-10-23-13-22-16-5-3-4-6-17(16)23)21-12-19(25)15-7-8-18(24)20(11-15)26-2/h3-8,11,13-14,19,21,24-25H,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPVWPMPWLEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=NC2=CC=CC=C21)NCC(C3=CC(=C(C=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869008 | |
Record name | 4-(2-{[4-(1H-Benzimidazol-1-yl)butan-2-yl]amino}-1-hydroxyethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88578-07-8 | |
Record name | Imoxiterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088578078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMOXITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4924C6G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。